molecular formula C26H18N2O6 B2897820 3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 888468-88-0

3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

Cat. No. B2897820
M. Wt: 454.438
InChI Key: BTWXMDFERHTXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized from anhydro sugars . Another method involves the alkylation of phenolic hydroxyl groups, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .

Scientific Research Applications

Synthesis and Libraries Based on Benzofuran Scaffolds

Diversity-Oriented Synthesis : Efficient synthetic protocols have been reported for the preparation of libraries based on 3-carboxy 2-aryl benzofuran and 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffolds. These protocols utilize commercially available salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines, resulting in 54 lead-like compounds. These compounds feature variations in physicochemical properties and have been designed to explore biological activities (Qin et al., 2017).

Biological Activities and Applications

Cell Adhesion Inhibition : Studies have found that benzofuran derivatives can inhibit the expression of adhesion molecules E-selectin, ICAM-1, and VCAM-1 on endothelial cells, thereby decreasing the adherence of neutrophils to activated endothelial cells. This action suggests potential anti-inflammatory properties and applications in modulating immune responses (Boschelli et al., 1995).

Synthetic Strategies and Chemical Transformations

Novel Synthetic Routes : Research has led to the development of novel synthetic methods for creating benzofuran derivatives. These include the use of arynes for the synthesis of dihydrobenzofurans and the transformation of N-phenoxyamides into benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives under metal-free conditions, showcasing the chemical versatility of benzofuran scaffolds (Yoshioka et al., 2013; Li et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and applications in pharmaceutical research, given the presence of benzofuran and dihydrobenzo[b][1,4]dioxin substructures .

properties

IUPAC Name

3-(1-benzofuran-2-carbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O6/c29-25(22-13-15-5-1-3-7-18(15)33-22)28-23-17-6-2-4-8-19(17)34-24(23)26(30)27-16-9-10-20-21(14-16)32-12-11-31-20/h1-10,13-14H,11-12H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWXMDFERHTXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

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